

Application of (S)-(+)-N-3-Benzyl nirvanol in CYP2C19 Inhibition Assays

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Compound of Interest

Compound Name: (S)-(+)-N-3-Benzyl nirvanol

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Introduction

Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[1][2] Inhibition of CYP2C19 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetic profile of co-administered drugs and potentially leading to adverse effects or therapeutic failure. Therefore, the early in vitro assessment of the inhibitory potential of new chemical entities (NCEs) against CYP2C19 is a critical step in drug discovery and development.

(S)-(+)-N-3-Benzyl nirvanol has been identified as a potent and selective inhibitor of CYP2C19.[3][4][5] Its high affinity and selectivity make it an invaluable tool for in vitro CYP2C19 inhibition studies, serving as a reliable positive control and a reference compound for characterizing the inhibitory profile of NCEs. This document provides detailed application notes and protocols for the use of **(S)-(+)-N-3-Benzyl nirvanol** in CYP2C19 inhibition assays.

Quantitative Data: Inhibitory Potency of (S)-(+)-N-3-Benzyl nirvanol

The inhibitory potency of **(S)-(+)-N-3-Benzyl nirvanol** against CYP2C19 has been determined in various in vitro systems. The following tables summarize the reported half-maximal inhibitory

concentration (IC50) and inhibitor constant (Ki) values.

Table 1: IC50 Values for **(S)-(+)-N-3-Benzyl nirvanol** against CYP2C19

Enzyme Source	Substrate	IC50 (μM)	Reference
Pooled Human Liver Microsomes	S-mephenytoin	0.414	[6]
Recombinant CYP2C19	S-mephenytoin	0.161	[6]

Table 2: Ki Values for **(S)-(+)-N-3-Benzyl nirvanol** against CYP2C19

Enzyme Source	Substrate	Ki (nM)	Inhibition Type	Reference
Recombinant CYP2C19	(S)-mephenytoin	250	Competitive	[3][4]
Human Liver Preparations	(S)-mephenytoin 4'-hydroxylase	210 - 280	Competitive	[3][4]

Experimental Protocols

This section outlines a detailed protocol for determining the IC50 of a test compound against CYP2C19 using **(S)-(+)-N-3-Benzyl nirvanol** as a positive control. The protocol is based on a fluorometric method using a commercially available substrate, which is a common high-throughput screening approach.

Materials and Reagents

- Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2C19.
- Inhibitor: **(S)-(+)-N-3-Benzyl nirvanol**.
- Test Compound (TC).

- CYP2C19 Substrate: A fluorogenic substrate that is selectively metabolized by CYP2C19 to a fluorescent product (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).
- NADPH Regenerating System:
 - NADP+
 - Glucose-6-phosphate (G6P)
 - Glucose-6-phosphate dehydrogenase (G6PD)
- Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
- Solvent for Inhibitor/TC: Acetonitrile or DMSO.
- 96-well black microplates.
- Fluorescence microplate reader.

Stock Solution Preparation

- **(S)-(+)-N-3-Benzylirivanol** Stock (e.g., 6 mM): Reconstitute lyophilized **(S)-(+)-N-3-Benzylirivanol** in anhydrous reagent-grade acetonitrile.[3][6]
- Test Compound Stock: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO).
- CYP2C19 Substrate Stock (e.g., 5 mM): Reconstitute the fluorogenic substrate in acetonitrile.[3][6]
- NADP+ Stock (e.g., 10 mM): Dissolve NADP+ in assay buffer.[4]
- NADPH Generating System (100X): Prepare a concentrated stock of the NADPH regenerating system in assay buffer.[6]

Experimental Procedure

- Prepare Serial Dilutions of Inhibitors:

- Prepare a series of dilutions of the test compound and **(S)-(+)-N-3-Benzylirvanol** in the assay buffer. A typical concentration range for the final assay would span from 0.01 μM to 100 μM .
- Include a vehicle control (solvent only).
- Reaction Mixture Preparation:
 - In a 96-well plate, add the following to each well:
 - Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL) or recombinant CYP2C19.
 - Potassium phosphate buffer (100 mM, pH 7.4).
 - Serial dilutions of the test compound, **(S)-(+)-N-3-Benzylirvanol**, or vehicle.
 - Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the Reaction:
 - To each well, add the CYP2C19 substrate and the NADPH regenerating system to initiate the metabolic reaction. The final volume in each well should be consistent (e.g., 200 μL).
 - The final concentration of the substrate should be approximately at its K_m value to ensure sensitivity to inhibition.
- Incubation:
 - Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
- Terminate the Reaction:
 - Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific chemical inhibitor).
- Fluorescence Measurement:

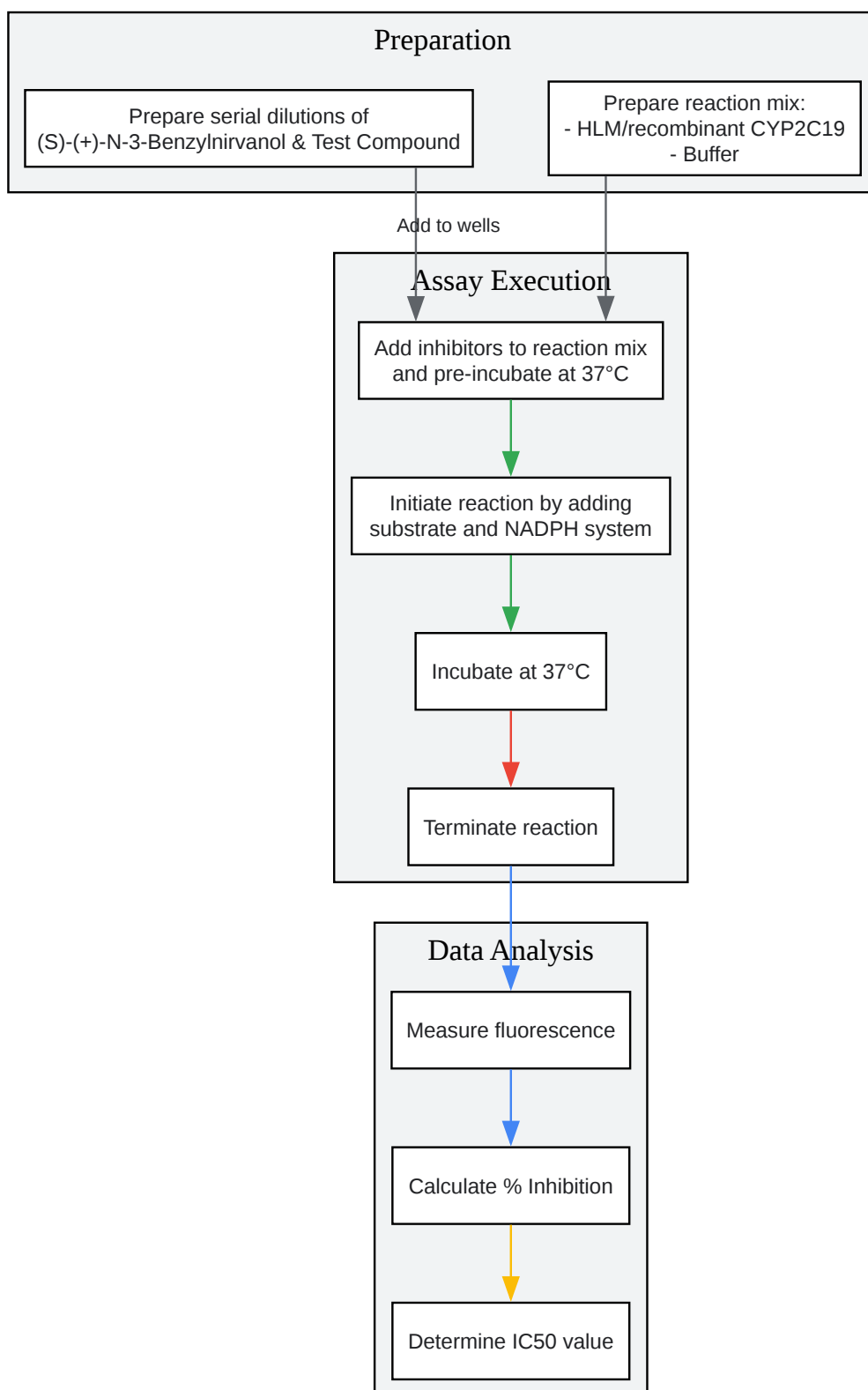
- Measure the fluorescence intensity of the formed metabolite using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm).[3]

Data Analysis

- Calculate Percent Inhibition:
 - Subtract the background fluorescence (wells with no enzyme or no NADPH) from all readings.
 - The percent inhibition for each inhibitor concentration is calculated as follows: % Inhibition = $[1 - (\text{Fluorescence of Test Well} / \text{Fluorescence of Vehicle Control Well})] * 100$
- Determine IC50 Value:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Visualizations

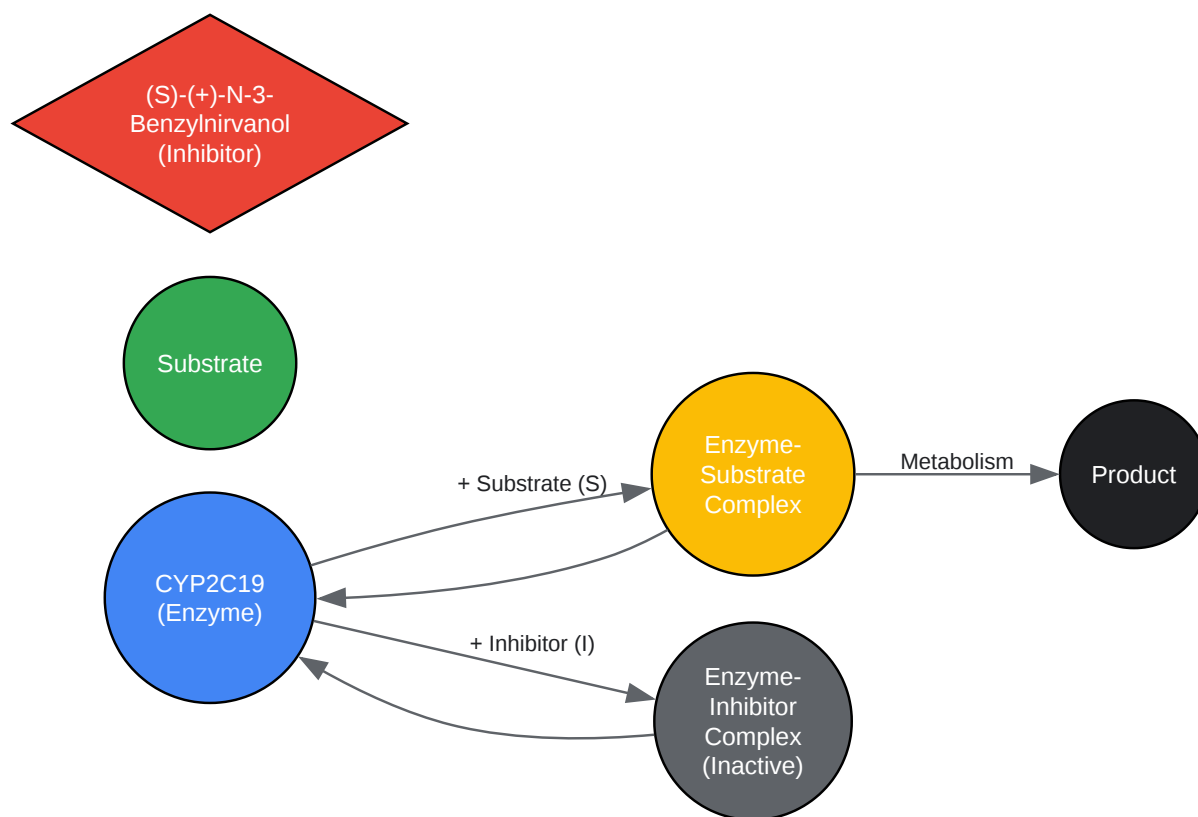
Experimental Workflow for CYP2C19 Inhibition Assay



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Caption: Workflow for determining CYP2C19 inhibition.

Logical Relationship in Competitive Inhibition



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Caption: Mechanism of competitive inhibition of CYP2C19.

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